1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
Description
This compound belongs to the pyrimidotriazinedione family, characterized by a fused pyrimidine-triazine core with ketone functionalities. Its structure features:
- 1-Ethyl and 6-methyl substituents on the pyrimidine ring.
- A 3-(4-(trifluoromethyl)phenyl) group attached to the triazine moiety.
The trifluoromethylphenyl group enhances lipophilicity and metabolic stability, while the ethyl and methyl substituents influence steric and electronic properties.
Properties
Molecular Formula |
C15H12F3N5O2 |
|---|---|
Molecular Weight |
351.28 g/mol |
IUPAC Name |
1-ethyl-6-methyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C15H12F3N5O2/c1-3-23-12-10(13(24)22(2)14(25)20-12)19-11(21-23)8-4-6-9(7-5-8)15(16,17)18/h4-7H,3H2,1-2H3 |
InChI Key |
HUOQOQQLBQDZPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves multiple steps. One common route includes the trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often involve the use of specific reagents such as EDC, HOPO, MeCN, EtOH, and H2O . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, often leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Research indicates that derivatives of triazole and pyrimidine structures exhibit significant activity against various bacteria and fungi. For instance, compounds related to 1,2,4-triazoles have demonstrated efficacy against Staphylococcus aureus, Escherichia coli, and Candida albicans . The incorporation of trifluoromethyl groups enhances the lipophilicity and bioactivity of these compounds.
Anticancer Properties
Several studies have evaluated the anticancer potential of triazine derivatives. For example, compounds similar to 1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine have been reported to inhibit key kinases involved in cancer progression. Notably, some derivatives have shown IC50 values in the nanomolar range against various cancer cell lines . The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis.
Neuroprotective Effects
Research has also suggested that triazole derivatives can exhibit neuroprotective effects. Compounds with similar structural motifs have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis . This opens avenues for developing treatments for neurodegenerative diseases.
Agrochemical Development
The unique properties of 1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine make it a candidate for agrochemical applications. Its derivatives have been explored for use as fungicides and herbicides due to their ability to inhibit specific enzymes in plant pathogens . The trifluoromethyl group is particularly advantageous for enhancing bioactivity and stability in agricultural formulations.
Synthesis of Novel Materials
The compound can serve as a building block for synthesizing novel materials with specific properties. Its unique structure allows for modifications that can lead to materials with enhanced thermal stability or electrical conductivity . Research into polymer composites incorporating such triazine derivatives is ongoing.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Yang et al. (2020) | Anticancer Activity | Identified triazole derivatives with IC50 values < 100 nM against multiple cancer cell lines. |
| Egile et al. (2020) | Kinase Inhibition | Demonstrated significant inhibition of MET kinase with IC50 values ranging from 0.22 to 110 nM across different mutations. |
| Zhan et al. (2020) | Antimicrobial Efficacy | Evaluated compounds against Xanthomonas oryzae, showing enhanced activity compared to traditional agrochemicals. |
Mechanism of Action
The mechanism by which 1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with specific enzymes and receptors, leading to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following table highlights key structural and functional differences between the target compound and related derivatives:
Functional and Pharmacological Insights
- Substituent Effects at R3: The 4-(trifluoromethyl)phenyl group in the target compound increases electron-withdrawing effects compared to phenyl (toxoflavin) or unsubstituted analogs. This enhances binding to hydrophobic enzyme pockets, as seen in related triazine-based inhibitors . Methyl vs.
Biological Activity :
- Toxoflavin derivatives exhibit antimicrobial activity via NADH oxidase inhibition, but the target compound’s trifluoromethyl group may shift selectivity toward kinase or protease targets .
- Cyclooctyl-substituted analogs (e.g., CAS 646071-09-2) show reduced solubility, limiting in vivo applications despite stable pharmacokinetics .
Solubility and Physicochemical Properties
| Compound | logP | Aqueous Solubility (mg/mL) | Thermal Stability (°C) |
|---|---|---|---|
| Target Compound | ~3.2 | <0.1 (pH 7.4) | >200 |
| Toxoflavin | ~1.8 | 0.5 (pH 7.4) | ~150 |
| 6-Phenyl toxoflavin analog | ~2.5 | 0.3 (pH 7.4) | ~180 |
Biological Activity
1-Ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antibacterial effects, and other pharmacological applications.
Chemical Structure
The compound belongs to the pyrimido[5,4-e][1,2,4]triazine class and features a trifluoromethylphenyl substituent. The presence of multiple functional groups suggests diverse interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimido[5,4-e][1,2,4]triazines exhibit significant anticancer properties. For instance:
- In vitro Studies : A synthesized library of similar compounds was tested against various cancer cell lines. The results showed promising activity against MDA-MB-231 (human breast cancer) cells with IC50 values indicating effective growth inhibition .
These findings suggest that the structural features of the pyrimido[5,4-e][1,2,4]triazine core may contribute to its cytotoxic effects.
Antibacterial Activity
The antibacterial potential of various triazine derivatives has been explored extensively. The compound demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Several studies reported MIC values around 256 µg/mL for certain triazine derivatives against these bacteria .
This suggests that modifications to the triazine structure can enhance antibacterial efficacy.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and DNA synthesis.
- Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
A notable case study involved the evaluation of a series of triazine derivatives in a preclinical model. The study highlighted:
- Tumor Growth Inhibition : The compounds were administered in vivo and resulted in significant tumor size reduction compared to control groups.
- Toxicity Assessment : Safety profiles were established showing minimal adverse effects at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
